molecular formula C11H16O2 B14554703 Methyl cyclonona-1,6-diene-1-carboxylate CAS No. 62024-96-8

Methyl cyclonona-1,6-diene-1-carboxylate

Cat. No.: B14554703
CAS No.: 62024-96-8
M. Wt: 180.24 g/mol
InChI Key: WXWAXETYPNUWOB-UHFFFAOYSA-N
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Description

Methyl cyclonona-1,6-diene-1-carboxylate is an organic compound with the molecular formula C₁₀H₁₄O₂ It is a derivative of cyclononadiene, characterized by the presence of a methyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl cyclonona-1,6-diene-1-carboxylate typically involves the esterification of cyclonona-1,6-diene-1-carboxylic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, in the presence of methanol. The reaction proceeds as follows:

Cyclonona-1,6-diene-1-carboxylic acid+MethanolH2SO4Methyl cyclonona-1,6-diene-1-carboxylate+Water\text{Cyclonona-1,6-diene-1-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclonona-1,6-diene-1-carboxylic acid+MethanolH2​SO4​​Methyl cyclonona-1,6-diene-1-carboxylate+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl cyclonona-1,6-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Cyclonona-1,6-diene-1-carboxylic acid.

    Reduction: Cyclonona-1,6-diene-1-methanol.

    Substitution: Various ester derivatives depending on the substituent used.

Scientific Research Applications

Methyl cyclonona-1,6-diene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl cyclonona-1,6-diene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The diene structure allows for potential interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

    Cyclonona-1,6-diene-1-carboxylic acid: The parent compound without the ester group.

    Methyl cyclonona-1,6-diene-1-methanol: The reduced form of the ester.

    Cyclonona-1,6-diene-1-carboxamide: The amide derivative of the carboxylic acid.

Uniqueness: Methyl cyclonona-1,6-diene-1-carboxylate is unique due to its ester functionality, which imparts different chemical reactivity and potential applications compared to its acid, alcohol, and amide counterparts. The presence of the diene structure also provides additional reactivity, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

62024-96-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl cyclonona-1,6-diene-1-carboxylate

InChI

InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9-10/h2,4,9H,3,5-8H2,1H3

InChI Key

WXWAXETYPNUWOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCCC=CCC1

Origin of Product

United States

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